Cas no 189281-63-8 (5-Fluoropyridine-2,4-diamine)

5-Fluoropyridine-2,4-diamine is a fluorinated pyridine derivative with a diamine substitution pattern at the 2- and 4-positions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The presence of fluorine enhances its reactivity and metabolic stability, making it valuable for medicinal chemistry applications. Its structural features allow for selective functionalization, enabling the synthesis of targeted bioactive molecules. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain its stability.
5-Fluoropyridine-2,4-diamine structure
5-Fluoropyridine-2,4-diamine structure
Product Name:5-Fluoropyridine-2,4-diamine
CAS No:189281-63-8
MF:C5H6FN3
MW:127.119643688202
CID:4802511
Update Time:2025-06-28

5-Fluoropyridine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 5-fluoropyridine-2,4-diamine
    • 2,4-PYRIDINEDIAMINE, 5-FLUORO-
    • 2,4-Diamino-5-fluoropyridine
    • 5-Fluoropyridine-2,4-diamine
    • Inchi: 1S/C5H6FN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9)
    • InChI Key: WFONXGZAYUSRPH-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C=C1N)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 98.2
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.9

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Additional information on 5-Fluoropyridine-2,4-diamine

Introduction to 5-Fluoropyridine-2,4-diamine (CAS No. 189281-63-8)

5-Fluoropyridine-2,4-diamine, with the chemical formula C₅H₅FN₃, is a fluorinated pyridine derivative featuring two amino groups at the 2 and 4 positions. This compound has garnered significant attention in the pharmaceutical and chemical research sectors due to its versatile structural properties and potential applications in drug discovery. Its molecular structure incorporates a fluorine atom, which enhances its reactivity and binding affinity, making it a valuable intermediate in synthesizing biologically active molecules.

The synthesis of 5-Fluoropyridine-2,4-diamine typically involves multi-step organic reactions, often starting from commercially available pyridine precursors. The introduction of fluorine at the 5-position and the subsequent diamination at the 2 and 4 positions require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve these transformations efficiently.

One of the most compelling aspects of 5-Fluoropyridine-2,4-diamine is its utility as a building block in medicinal chemistry. The presence of both amino groups allows for further functionalization, enabling the creation of complex heterocyclic compounds. These derivatives have shown promise in various therapeutic areas, including oncology, immunology, and anti-inflammatory treatments. The fluorine atom's electronic effects also contribute to improved pharmacokinetic properties, such as enhanced metabolic stability and increased binding affinity to biological targets.

Recent research has highlighted the role of 5-Fluoropyridine-2,4-diamine in developing small-molecule inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated its potential in inhibiting tyrosine kinases, which are critical in signal transduction pathways that drive tumor growth. By modulating these pathways, compounds derived from 5-Fluoropyridine-2,4-diamine could offer novel therapeutic strategies for managing solid tumors and hematological malignancies.

Another area of interest is the application of 5-Fluoropyridine-2,4-diamine in designing immunomodulatory agents. The fluoro-pyridine scaffold has been found to enhance the immunogenicity of vaccine candidates by improving their binding to major histocompatibility complex (MHC) molecules. This property is particularly relevant in the context of developing next-generation vaccines against infectious diseases and even cancer immunotherapies.

The chemical reactivity of 5-Fluoropyridine-2,4-diamine also makes it a valuable intermediate in material science. Researchers have explored its use in synthesizing organic semiconductors and luminescent materials. The fluorinated pyridine core contributes to the electron-deficient nature of these materials, which is essential for their optoelectronic properties. Such applications underscore the broad utility of this compound beyond traditional pharmaceuticals.

In terms of regulatory considerations, 5-Fluoropyridine-2,4-diamine (CAS No. 189281-63-8) is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution while ensuring compliance with safety protocols in laboratory and industrial settings. However, standard precautions must still be observed during synthesis and handling to minimize exposure risks.

The future prospects for 5-Fluoropyridine-2,4-diamine are promising, with ongoing studies exploring its role in drug development and material science. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with enhanced biological activity. Additionally, collaborations between academia and industry will likely drive innovation by leveraging synthetic expertise and preclinical data.

In conclusion,5-Fluoropyridine-2,4-diamine represents a cornerstone compound in modern chemical research with far-reaching implications for medicine and materials science. Its unique structural features and reactivity profile make it an indispensable tool for researchers seeking to develop next-generation therapeutics and functional materials. As scientific understanding evolves,this compound will undoubtedly continue to play a pivotal role in advancing both pharmaceutical innovation and technological applications.

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